![molecular formula C41H49NO14 B13858121 10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel](/img/structure/B13858121.png)
10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel is a derivative of Paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel involves multiple steps, starting from the natural product PaclitaxelThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.
Analyse Chemischer Reaktionen
Types of Reactions
10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can affect the carbonyl groups.
Substitution: This reaction can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or amines .
Wissenschaftliche Forschungsanwendungen
10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other taxane derivatives.
Biology: It serves as a tool for studying the mechanisms of microtubule stabilization and cell division.
Industry: It is used in the production of high-purity taxane derivatives for research and pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel is similar to that of Paclitaxel. It binds to microtubules and stabilizes them, preventing their depolymerization. This stabilization disrupts the normal process of cell division, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin, the protein subunit of microtubules, and various signaling pathways involved in cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Paclitaxel: The parent compound, widely used in cancer therapy.
Docetaxel: Another taxane derivative with similar applications.
Cabazitaxel: A newer taxane derivative with improved efficacy in certain cancers.
Uniqueness
10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel is unique due to its specific modifications, which can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other taxane derivatives. These modifications can potentially enhance its efficacy and reduce side effects in cancer therapy.
Eigenschaften
Molekularformel |
C41H49NO14 |
|---|---|
Molekulargewicht |
779.8 g/mol |
IUPAC-Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-(ethoxycarbonylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C41H49NO14/c1-7-52-37(50)42-29(23-14-10-8-11-15-23)31(46)36(49)54-25-19-41(51)34(55-35(48)24-16-12-9-13-17-24)32-39(6,33(47)30(45)28(21(25)2)38(41,4)5)26(44)18-27-40(32,20-53-27)56-22(3)43/h8-17,25-27,29-32,34,44-46,51H,7,18-20H2,1-6H3,(H,42,50)/t25-,26-,27+,29-,30+,31+,32-,34-,39+,40-,41+/m0/s1 |
InChI-Schlüssel |
HMVQDGCHPWRRIY-AZFFZEGMSA-N |
Isomerische SMILES |
CCOC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O |
Kanonische SMILES |
CCOC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


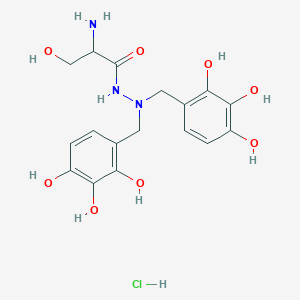
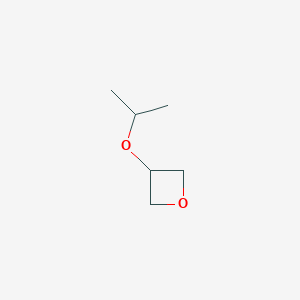
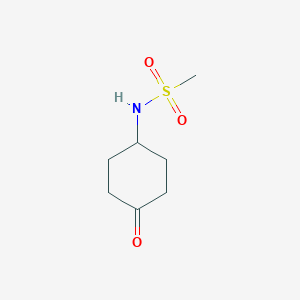
![5-bromo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13858074.png)
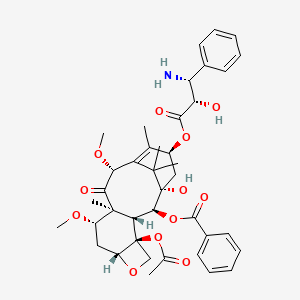
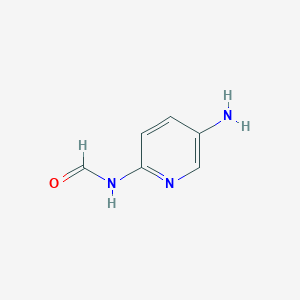
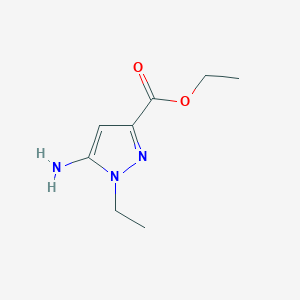
![Ethyl 2-(Isoxazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858087.png)
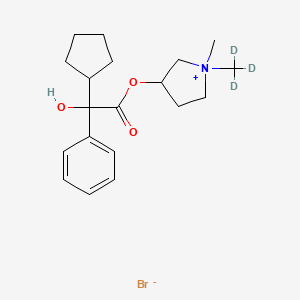
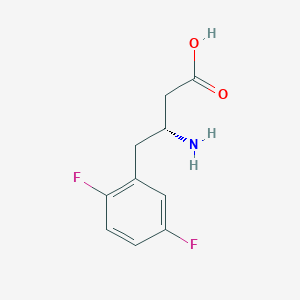
![Methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate](/img/structure/B13858106.png)
![Tert-butyl 3-acetyl-4-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13858110.png)

![tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B13858120.png)
